

# T-Cell Cross-Reactivity: A Comparative Analysis of NBI-6024 and Insulin

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

San Diego, CA – December 8, 2025 – This guide provides a comprehensive comparison of the T-cell response to **NBI-6024**, an altered peptide ligand (APL) of the insulin B-chain (9-23) epitope, and native insulin. **NBI-6024** was developed as a potential immunomodulatory therapy for type 1 diabetes, aiming to shift the autoimmune response from a pathogenic to a protective phenotype. This document summarizes key experimental findings, presents quantitative data on T-cell cross-reactivity, and details the methodologies employed in these critical studies.

### **Introduction to NBI-6024**

**NBI-6024** is a synthetic peptide in which two amino acids of the native human insulin B-chain (9-23) sequence have been substituted. Specifically, tyrosine at position 16 and cysteine at position 19 are replaced with alanine.[1] This modification was designed to alter the peptide's interaction with the T-cell receptor (TCR) and modulate the subsequent immune response. The primary hypothesis was that **NBI-6024** could induce a T-helper 2 (Th2) type immune response, characterized by the production of regulatory cytokines, which would be cross-reactive with the native insulin B (9-23) peptide and thereby suppress the pathogenic T-helper 1 (Th1) response responsible for the destruction of pancreatic beta cells in type 1 diabetes.[2]

## **Comparative Analysis of T-Cell Responses**

Preclinical and early clinical studies have investigated the T-cell response to **NBI-6024** in comparison to the native insulin B (9-23) peptide. These studies have focused on T-cell



proliferation, cytokine secretion profiles, and the overall shift in the immune response phenotype.

### **Preclinical Evidence in NOD Mice**

Studies in non-obese diabetic (NOD) mice, a primary animal model for type 1 diabetes, demonstrated that **NBI-6024** could induce a robust T-cell response.[2] While unable to stimulate the proliferation of pathogenic T-cell clones reactive to the native insulin B (9-23) peptide, vaccination with **NBI-6024** led to strong cellular responses characterized by the production of Th2 cytokines such as IL-4 and IL-10.[2] Importantly, these responses were found to be cross-reactive with the native insulin B (9-23) antigen.[2] This cross-reactivity is believed to be the mechanism behind the observed protective effects of **NBI-6024** in NOD mice, where it delayed the onset and reduced the incidence of diabetes.[2]

### **Clinical Findings in Human Subjects**

A Phase I clinical trial involving patients with recent-onset type 1 diabetes provided key insights into the immunomodulatory effects of **NBI-6024** in humans. The study utilized the Enzyme-Linked Immunospot (ELISpot) assay to measure T-cell responses to both **NBI-6024** and the native insulin B (9-23) peptide. The results indicated that administration of **NBI-6024** led to a significant, dose-dependent reduction in the percentage of patients exhibiting Th1 responses (as measured by IFN-y production) to both the native insulin peptide and **NBI-6024** itself.[3] Conversely, there was a significant increase in IL-5 responses, a marker of a Th2 phenotype, in patients who received **NBI-6024** compared to the placebo group.[3]

However, a subsequent Phase II clinical trial, which was larger and of longer duration, did not demonstrate a clinical benefit of **NBI-6024** in preserving beta-cell function or reducing insulin needs in patients with new-onset type 1 diabetes.[1][4] It is important to note that T-cell response data were not collected in this Phase II trial, limiting the ability to draw definitive conclusions about the long-term immunological effects of **NBI-6024** at the doses studied.[1]

## **Quantitative Data Summary**

The following table summarizes the key quantitative findings from the Phase I clinical trial of **NBI-6024**, focusing on the T-cell cytokine responses to in vitro stimulation with the native insulin B (9-23) peptide and **NBI-6024**.



| Treatment<br>Group         | Antigen<br>Stimulation | Cytokine<br>Measured | Mean<br>Response<br>(Spot Forming<br>Cells / 10^6<br>PBMC) | Change from<br>Baseline    |
|----------------------------|------------------------|----------------------|------------------------------------------------------------|----------------------------|
| Placebo                    | Insulin B (9-23)       | IFN-y                | High prevalence of responders                              | No significant change      |
| NBI-6024<br>(pooled doses) | Insulin B (9-23)       | IFN-y                | Significant reduction in responders                        | Dose-dependent<br>decrease |
| Placebo                    | NBI-6024               | IFN-y                | High prevalence of responders                              | No significant change      |
| NBI-6024<br>(pooled doses) | NBI-6024               | IFN-γ                | Significant reduction in responders                        | Dose-dependent<br>decrease |
| Placebo                    | Insulin B (9-23)       | IL-5                 | Low baseline response                                      | No significant change      |
| NBI-6024<br>(pooled doses) | Insulin B (9-23)       | IL-5                 | Significant increase                                       | Increased response         |
| Placebo                    | NBI-6024               | IL-5                 | Low baseline response                                      | No significant change      |
| NBI-6024<br>(pooled doses) | NBI-6024               | IL-5                 | Significant<br>increase                                    | Increased response         |

Data adapted from the Phase I clinical trial publication. "High prevalence of responders" indicates that Th1 responses were almost exclusively observed in the placebo-treated diabetic population. "Significant reduction in responders" and "Significant increase" are based on the statistical analysis presented in the source study.

# Signaling Pathways and Experimental Workflows Proposed Immunomodulatory Mechanism of NBI-6024







The intended mechanism of **NBI-6024** involves shifting the T-cell response from a proinflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype. This is achieved through the altered peptide ligand's interaction with the T-cell receptor, leading to a different downstream signaling cascade compared to the native insulin peptide.





Click to download full resolution via product page

Caption: Proposed mechanism of NBI-6024 immunomodulation.



### **Experimental Workflow: ELISpot Assay**

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. The following diagram outlines the typical workflow for an ELISpot assay used to assess T-cell responses to **NBI-6024** and insulin.



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. No Effect of the Altered Peptide Ligand NBI-6024 on β-Cell Residual Function and Insulin Needs in New-Onset Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunological characterization and therapeutic activity of an altered-peptide ligand, NBI-6024, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23) peptide PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulation in type 1 diabetes by NBI-6024, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No effect of the altered peptide ligand NBI-6024 on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [T-Cell Cross-Reactivity: A Comparative Analysis of NBI-6024 and Insulin]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10860019#cross-reactivity-of-t-cells-to-nbi-6024-and-insulin]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com